7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-26-17-6-8-18(9-7-17)30-23-15-29-22-13-20(10-11-21(22)24(23)25)28-14-16-4-3-5-19(12-16)27-2/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDCZXXGCLHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have significant interactions with various enzymes and receptors in the body.
Mode of Action
It is suggested that the compound may interact with its targets through hydroxylation. This process can lead to changes in the function of the target molecules, potentially altering their activity and influencing various biological processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it’s suggested that the compound’s defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products. This interaction reflects how plants solve the “toxic waste dump” problem of using potent chemical defenses.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
It’s suggested that the compound may have significant effects on the metabolism of certain organisms, potentially leading to changes in their growth and development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, a chromenone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C24H20O6, with a molecular weight of 404.418 g/mol. The compound features a chromenone core substituted with two methoxyphenyl groups, which are believed to enhance its biological activity.
Anticancer Activity
Research indicates that various chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce cytotoxicity in cancer cell lines. The incorporation of specific substituents, such as methoxy groups, has been linked to enhanced anticancer activity. A study on related compounds demonstrated IC50 values indicating strong cytotoxic effects against human leukemia and colon adenocarcinoma cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 3-benzylidenechromanones | 10-30 | HL-60, COLO-205 |
| Quercetin | 15 | Various |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar derivatives have shown activity against Helicobacter pylori and other pathogenic bacteria. The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances the antimicrobial efficacy .
Enzyme Inhibition
Enzyme inhibition studies reveal that chromenone derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For example, certain derivatives have been shown to inhibit urease activity, which is crucial for the survival of H. pylori in gastric environments .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cytotoxicity : Induces apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Effects : Inhibits bacterial growth by targeting specific metabolic pathways.
- Enzyme Inhibition : Binds to active sites of enzymes, preventing their normal function.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A series of chromanones were synthesized and tested for cytotoxicity against HL-60 and COLO-205 cell lines. Results indicated that modifications at the phenyl ring significantly influenced their anticancer properties .
- Evaluation of Antimicrobial Properties : Research demonstrated that certain chromenone derivatives exhibited comparable efficacy to standard antibiotics against H. pylori, suggesting potential for therapeutic applications in treating gastric infections .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects on Lipophilicity : The methoxy groups in the target compound increase lipophilicity compared to hydroxylated analogs like daidzein, which may enhance cellular uptake but reduce water solubility .
- Synthetic Flexibility: Compounds with alkoxy chains (e.g., Ac35) or amino-ethoxy groups (e.g., Compound 10) allow modular modifications for drug development, whereas the target compound’s methoxy groups offer stability against metabolic degradation .
Preparation Methods
Solid-Phase Synthesis (SPS) Approach
The patent US6710208B2 outlines a solid-phase synthesis (SPS) strategy applicable to chromone derivatives. For 7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, this involves:
Step 1: Resin Functionalization
- A Wang resin is pre-loaded with a hydroxamic acid linker.
- Reaction with 7-hydroxy-4H-chromen-4-one (Coumarin) under Mitsunobu conditions (DIAD, PPh₃) yields resin-bound coumarin.
Step 2: Etherification at Position 3
- The resin-bound coumarin reacts with 4-methoxyphenol in the presence of Cs₂CO₃ and DMF at 80°C for 12 hours.
- Yield : 78–82% (HPLC monitoring).
Step 3: Benzyloxy Group Introduction at Position 7
- 3-Methoxybenzyl bromide (1.2 equiv) is added with K₂CO₃ in anhydrous THF under nitrogen.
- Reaction stirred at 60°C for 8 hours.
- Yield : 70–75%.
Step 4: Cleavage and Purification
Solution-Phase Coupling Strategy
A modified solution-phase method, adapted from PMC3239087, employs sequential Ullmann and Williamson ether syntheses:
Step 1: Synthesis of 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
- 7-Hydroxycoumarin (1.0 equiv), 4-methoxyphenol (1.5 equiv), CuI (10 mol%), and K₃PO₄ in DMSO heated at 120°C for 24 hours.
- Yield : 68%.
Step 2: Benzylation at Position 7
- Intermediate from Step 1 (1.0 equiv) reacted with 3-methoxybenzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), and catalytic TBAB in acetone under reflux (6 hours).
- Yield : 85%.
Key Advantages :
Optimization Strategies and Reaction Parameters
Table 1: Comparison of Synthetic Methods
Catalyst Screening :
- CuI in Ullmann coupling outperformed Pd catalysts (e.g., Pd(OAc)₂), reducing homocoupling byproducts.
- TBAB as a phase-transfer catalyst improved benzylation efficiency by 15% compared to non-catalyzed reactions.
Solvent Effects :
- DMSO enhanced Ullmann coupling rates due to high polarity.
- THF in SPS minimized resin swelling issues.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.45–7.38 (m, 5H, aromatic), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- ¹³C NMR : 177.8 (C=O), 161.2 (C-4), 153.1–112.4 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
Continuous Flow Synthesis :
- Microreactors (0.5 mm ID) enable faster heat transfer, reducing Ullmann coupling time to 4 hours.
- Pilot-Scale Yield : 65% (1 kg batch).
Green Chemistry Metrics :
- Solvent recovery systems (e.g., DMSO distillation) achieve 90% reuse.
- E-factor: 23 (improved from 38 in batch processes).
Applications and Derivative Synthesis
The compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, and how can reaction yields be optimized?
- Methodology :
- Route 1 : Start with a chromen-4-one core. Introduce the 3-methoxybenzyloxy group via nucleophilic substitution under reflux in pyridine/dichloromethane (DCM), followed by purification via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) .
- Route 2 : Use DMAP-catalyzed coupling in ethanol at 78°C for 20–25 hours to attach the 4-methoxyphenoxy group, achieving ~75% yield .
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of substituents) and employ microwave-assisted synthesis to reduce time and improve regioselectivity .
Q. How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?
- Methodology :
- Use co-solvents (e.g., DMSO ≤1% v/v) to pre-dissolve the compound. For in vitro studies, prepare stock solutions in ethanol or acetone, followed by dilution in assay buffers .
- Derivatization (e.g., sulfonation or glycosylation) can enhance hydrophilicity while retaining bioactivity .
Q. What spectroscopic techniques are critical for characterizing structural purity?
- Key Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HRMS : Validate molecular weight (calculated for C24H20O7: 420.12 g/mol).
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do conflicting spectral data (e.g., unexpected NMR shifts) arise during synthesis, and how should they be resolved?
- Analysis :
- Impurity Identification : Use LC-MS to detect byproducts (e.g., incomplete substitution or oxidation). Compare retention times with synthetic intermediates .
- Dynamic Effects : Rotamers or keto-enol tautomerism in the chromenone core may cause split peaks. Conduct variable-temperature NMR (VT-NMR) to stabilize signals .
Q. What strategies are effective for elucidating the mechanism of action in anticancer studies?
- Methodology :
- Target Identification : Perform kinase inhibition assays (e.g., EGFR or PI3K) and molecular docking using AutoDock Vina to predict binding affinities .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis markers like caspase-3/7 activation) .
Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
- Approach :
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5), TPSA (>60 Ų), and BBB permeability .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity using Gaussian or MOE .
Q. What experimental controls are essential when studying enzyme inhibition to avoid false positives?
- Best Practices :
- Include vehicle controls (DMSO/ethanol) to account for solvent effects.
- Use a reference inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity .
- Pre-treat compounds with glutathione to test for redox-cycling artifacts .
Data Contradiction and Validation
Q. How should discrepancies in reported biological activity (e.g., IC50 variability across studies) be addressed?
- Resolution :
- Standardize assay conditions (e.g., cell line provenance, serum concentration).
- Validate purity via HPLC (>95%) and quantify aggregate formation using dynamic light scattering (DLS) .
Q. What orthogonal methods confirm the stability of the compound under physiological conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
